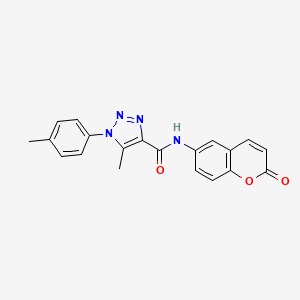

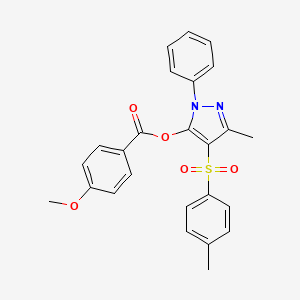

5-methyl-1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a multifaceted organic molecule that encompasses several functional groups, such as triazole, carboxamide, and chromen, hinting at its potential for varied biological activities and chemical reactivities. The presence of these groups suggests potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related triazole derivatives involves multi-step reactions, starting from basic precursors to complex structures. A common approach involves the condensation of azides with alkynes under the catalysis of copper (I) or ruthenium compounds, known as the click reaction, which is highly efficient for triazole formation. The synthesis of chromen derivatives often involves cyclization reactions, starting from phenols or their derivatives. The synthesis processes are characterized by their need for precise conditions, including temperature, solvent, and catalyst choice, to ensure high yields and purity (Shen et al., 2013; Kumar et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Design and Synthesis of Novel Compounds

A novel triazole-coumarin compound was designed and synthesized using Cu(I)-catalyzed cycloaddition of alkyne and azide reaction. This synthesis approach highlights the versatility of triazole-coumarin frameworks for developing compounds with potential biological applications, providing a foundation for further exploration of similar compounds (Paul et al., 2019).

Biological Applications

Antimicrobial and Anti-tubercular Activities

Some novel 1,2,4-triazole derivatives have shown antimicrobial activities, suggesting the potential of triazole-based compounds in addressing microbial infections (Bektaş et al., 2007). Additionally, coumarin-benzotriazole hybrids were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, underscoring the potential of such compounds in tuberculosis treatment (Ambekar et al., 2017).

Neuroprotective Effects

Novel chromenones linked to a 1,2,3-triazole ring system were synthesized and showed good anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons. These findings suggest the utility of triazole-chromenone compounds in neurodegenerative disease research (Saeedi et al., 2017).

Propriétés

IUPAC Name |

5-methyl-1-(4-methylphenyl)-N-(2-oxochromen-6-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12-3-7-16(8-4-12)24-13(2)19(22-23-24)20(26)21-15-6-9-17-14(11-15)5-10-18(25)27-17/h3-11H,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZSAIJRXWVPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)

![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)

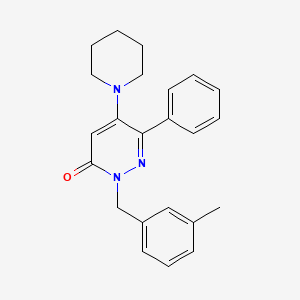

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)